

Unveiling the Biophysical Landscape: A Technical Guide to Dphpc Lipid Bilayers

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For researchers, scientists, and drug development professionals, understanding the physical properties of lipid bilayers is paramount for advancements in membrane biophysics and drug delivery systems. 1,2-diphytanoyl-sn-glycero-3-phosphocholine (**DPHPC**) is a synthetic phospholipid widely utilized in the creation of model membranes due to its unique structural characteristics and stability. This in-depth technical guide delineates the core physical properties of **DPHPC** lipid bilayers, presenting quantitative data, detailed experimental methodologies, and visual workflows to facilitate a comprehensive understanding.

The branched nature of **DPHPC**'s phytanoyl chains confers distinct properties to the bilayers it forms, most notably the absence of a main gel-to-liquid crystalline phase transition over a broad temperature range. This stability makes **DPHPC** an ideal model system for studying membrane-protein interactions and the function of reconstituted ion channels without the confounding variable of lipid phase changes.

Core Physical Properties of DPHPC Lipid Bilayers

The physical characteristics of a lipid bilayer dictate its behavior and interactions. For **DPHPC**, these properties have been elucidated through a variety of experimental and computational techniques. The following table summarizes the key quantitative data for **DPHPC** lipid bilayers.



Physical Property	Value	Experimental Conditions	Experimental Technique(s)
Area per Lipid (APL)	0.792 - 0.836 nm²	T = 310 - 323 K	Neutron Scattering, X- ray Scattering, Molecular Dynamics Simulations
Bilayer Thickness	3.4 - 3.8 nm	T = 310 K	X-ray Scattering, Neutron Scattering, Molecular Dynamics Simulations
Area Compressibility Modulus (KA)	292 - 347 mN/m	T = 323 K	Micropipette Aspiration, Molecular Dynamics Simulations
Bending Rigidity (KC)	12.4 x 10-20 J	Not specified	Diffuse X-ray Scattering
Main Phase Transition Temperature (Tm)	Not observed	Broad range	Differential Scanning Calorimetry
Deuterium Order Parameter (SCD)	Not available for DPHPC. For comparison, DPPC in the liquid crystalline phase has SCD values ranging from ~0.2 at the headgroup to ~0.05 near the chain terminus.	T > Tm	Deuterium Nuclear Magnetic Resonance (2H-NMR)

Experimental Protocols for Characterizing DPHPC Bilayers

The determination of the physical properties of lipid bilayers requires sophisticated experimental techniques. Below are detailed methodologies for the key experiments cited.



Small-Angle X-ray and Neutron Scattering (SAXS/SANS) for Bilayer Thickness and Area per Lipid

Small-angle scattering techniques are powerful for determining the overall structure of lipid vesicles in solution. By analyzing the scattering pattern of X-rays or neutrons, one can deduce the bilayer thickness and, subsequently, the area per lipid.

Figure 1. Workflow for determining bilayer thickness and area per lipid using SAXS/SANS.

Methodology:

- Vesicle Preparation: DPHPC lipids are dissolved in an organic solvent, which is then
 evaporated to form a thin lipid film. The film is hydrated with an appropriate buffer (e.g., H₂O
 for SAXS, D₂O for SANS to enhance contrast) to form multilamellar vesicles (MLVs).
 Unilamellar vesicles (ULVs) of a defined size are then produced by techniques such as
 extrusion through polycarbonate membranes or sonication.
- Scattering Measurement: The vesicle suspension is placed in a sample holder and exposed to a collimated beam of X-rays or neutrons. The scattered radiation is detected by a 2D detector.
- Data Analysis: The 2D scattering pattern is radially averaged to produce a 1D scattering profile of intensity versus the scattering vector, q. This profile is then fitted to a model of the lipid bilayer's electron density (for X-rays) or scattering length density (for neutrons). A common approach is the Gaussian layers model, which represents the headgroups and hydrocarbon tails as distinct Gaussian distributions. The fitting procedure yields the bilayer thickness. The area per lipid can then be calculated using the formula APL = 2 * V_lipid / d, where V_lipid is the known volume of a single DPHPC molecule.

Micropipette Aspiration for Area Compressibility Modulus

Micropipette aspiration is a powerful technique for directly measuring the mechanical properties of giant unilamellar vesicles (GUVs). By applying a controlled suction pressure to a GUV, its area compressibility modulus can be determined.



Figure 2. Workflow for measuring the area compressibility modulus using micropipette aspiration.

Methodology:

- GUV Formation: GUVs with diameters of 10-100 μ m are typically formed by electroformation on indium tin oxide (ITO) coated glass slides.
- Micropipette Aspiration: A single GUV is visualized under a microscope and a portion of its membrane is aspirated into a glass micropipette with a known inner radius (Rp).
- Pressure Application and Measurement: A controlled suction pressure (ΔP) is applied to the GUV, causing a portion of the vesicle to be drawn into the pipette. The length of the aspirated projection (Lp) is measured at various suction pressures.
- Data Analysis: The membrane tension (σ) and the fractional change in membrane area (areal strain, α) are calculated from the applied pressure and the geometric parameters of the vesicle and pipette. The area compressibility modulus (KA) is then determined from the slope of the linear relationship between membrane tension and areal strain in the hightension regime.

Deuterium Nuclear Magnetic Resonance (2H-NMR) for Acyl Chain Order Parameters

2H-NMR is a powerful technique for probing the conformational order of the acyl chains within a lipid bilayer. By selectively replacing hydrogen atoms with deuterium at specific positions along the lipid chains, the orientational order of each carbon-deuterium (C-D) bond can be determined.

Figure 3. Workflow for determining acyl chain order parameters using ²H-NMR.

Methodology:

• Synthesis of Deuterated **DPHPC**: **DPHPC** is chemically synthesized with deuterium atoms replacing hydrogen atoms at specific positions along the phytanoyl chains.



- Sample Preparation: The deuterated **DPHPC** is used to prepare MLVs, which are then hydrated to the desired water content. The sample is sealed in an NMR tube.
- NMR Spectroscopy: The sample is placed in a high-field NMR spectrometer. 2H-NMR spectra are acquired using a quadrupole echo pulse sequence, which is necessary to overcome the rapid signal decay of deuterons in the solid-like environment of the lipid bilayer.
- Data Analysis: The resulting spectrum for each deuterated position shows a characteristic
 Pake doublet, and the separation between the two peaks is the quadrupolar splitting (ΔνQ).
 The order parameter (SCD) for that C-D bond is directly proportional to the quadrupolar
 splitting. By measuring the splittings for a series of specifically deuterated lipids, an order
 parameter profile along the acyl chain can be constructed.

Conclusion

The physical properties of **DPHPC** lipid bilayers make them a robust and versatile tool for a wide range of biophysical studies. Their unique branched-chain structure results in a fluid-like state over a broad temperature range, providing a stable platform for investigating membrane-associated processes. The quantitative data and detailed experimental methodologies presented in this guide offer a foundational resource for researchers and professionals working to unravel the complexities of biological membranes and to design novel drug delivery vehicles. Further research to experimentally determine the acyl chain order parameters of **DPHPC** will provide an even more complete picture of the molecular organization within these important model membranes.

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